
((6-Chloropyridin-3-yl)methyl)zinc pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6-Chloropyridin-3-yl)methyl)zinc pivalate: is an organozinc compound with the molecular formula C11H14ClNO2Zn and a molecular weight of 293.07 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 6-chloropyridin-3-ylmethyl group and a pivalate group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Chloropyridin-3-yl)methyl)zinc pivalate typically involves the reaction of 6-chloropyridin-3-ylmethyl bromide with zinc pivalate in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: ((6-Chloropyridin-3-yl)methyl)zinc pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkene .
Aplicaciones Científicas De Investigación
Chemistry: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is widely used in organic synthesis as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of organozinc compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-zinc bonds makes it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ((6-Chloropyridin-3-yl)methyl)zinc pivalate involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is unique due to the presence of both a zinc atom and a pivalate group, which confer specific reactivity and stability. Compared to other chloropyridine derivatives, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions .
Propiedades
Número CAS |
1383708-40-4 |
|---|---|
Fórmula molecular |
C11H14ClNO2Zn |
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
zinc;2-chloro-5-methanidylpyridine;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H5ClN.C5H10O2.Zn/c1-5-2-3-6(7)8-4-5;1-5(2,3)4(6)7;/h2-4H,1H2;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clave InChI |
DIQWZPFOPUSJAZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].[CH2-]C1=CN=C(C=C1)Cl.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


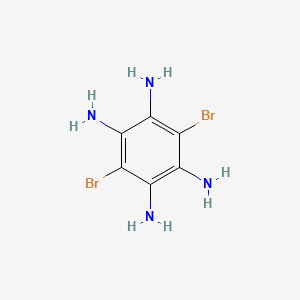
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
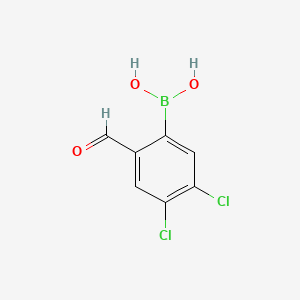
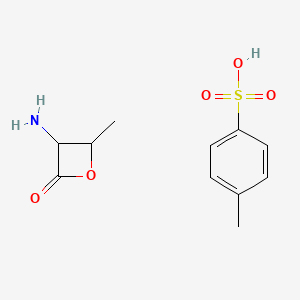
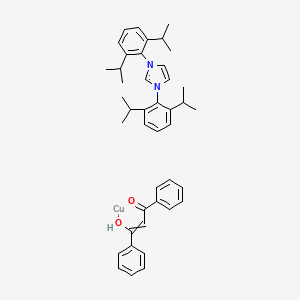
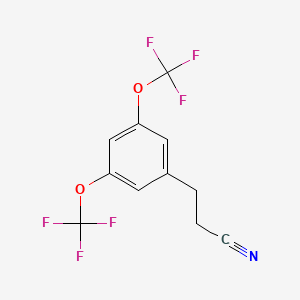

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
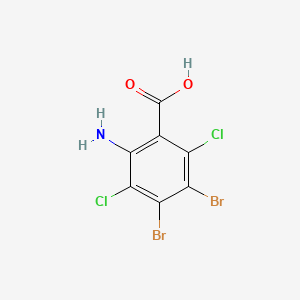
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)

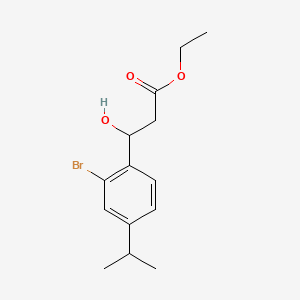
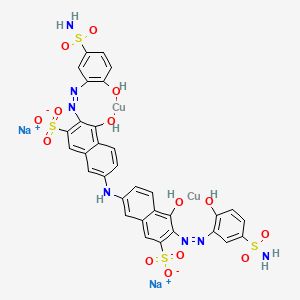
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
